molecular formula C8H6ClF3S B1487524 2-Chloro-5-methylthiobenzotrifluoride CAS No. 957066-04-5

2-Chloro-5-methylthiobenzotrifluoride

Cat. No. B1487524
M. Wt: 226.65 g/mol
InChI Key: VQFCKGHPKGUMLI-UHFFFAOYSA-N
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Description

2-Chloro-5-methylthiobenzotrifluoride is an organic compound with the molecular formula C8H6ClF3S and a molecular weight of 226.65 . It is used in various scientific experiments due to its unique physical and chemical properties.


Molecular Structure Analysis

The IUPAC name for 2-Chloro-5-methylthiobenzotrifluoride is 1-chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene . The InChI code for this compound is 1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-5-methylthiobenzotrifluoride is a liquid at room temperature . It has a storage temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane, structurally related to 2-Chloro-5-methylthiobenzotrifluoride, demonstrate unique reactivity patterns in chemical synthesis. They have been synthesized by chlorination of corresponding polythianes and exhibit various substitution reactions when treated with nucleophiles. Remarkably, the chlorides show solvent-dependent 1H NMR spectra, indicating ionic dissociation to produce polythianyl cation and chloride anion. The dissociation energies vary between different solvents, reflecting the distinct electronic environments provided by the sulfur atoms in the compounds K. Arai, M. Ōki, 1976.

Pharmacological Activity Modulation

In a related compound, 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], structure-activity relationship studies were conducted to enhance oral bioavailability. By modifying the pyrimidine portion, researchers identified key functional groups crucial for maintaining activity against NF-kappaB and AP-1 transcription factors. The study showed that certain structural modifications could retain or enhance bioactivity, providing insights into the chemical framework's flexibility and the potential to create more effective compounds M. Palanki, P. Erdman, L. M. Gayo-Fung, 2000.

Biocidal Properties

5-Chloro-2-methyl-2H-isothiazol-3-one, mixed with 2-methyl-2H-isothiazol-3-one (3:1), a compound related to 2-Chloro-5-methylthiobenzotrifluoride, was evaluated for its biocidal properties. The assessment concluded that there's no safety concern for consumers if the residual amount in finished products doesn't exceed a specific threshold and the mixture doesn't impart an anti-microbial effect on the food surface or food itself Flavourings, 2010.

Analytical Chemistry Applications

A study related to the analysis of isothiazolinone biocides in adhesives, involving compounds structurally related to 2-Chloro-5-methylthiobenzotrifluoride, used a three-phase hollow-fiber liquid-phase microextraction combined with HPLC-UV. This method improved the sensitivity of determining specific isothiazolinones in adhesives used for food packaging materials, showcasing the compound's role in enhancing analytical chemistry methodologies M. Rosero-Moreano, E. Canellas, C. Nerín, 2014.

Safety And Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” associated with it . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFCKGHPKGUMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674327
Record name 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylthiobenzotrifluoride

CAS RN

957066-04-5
Record name 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957066-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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